molecular formula C18H12ClNO3S2 B408287 METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE

METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE

Cat. No.: B408287
M. Wt: 389.9g/mol
InChI Key: WGLQHMMPQFKXDR-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE is a complex organic compound that features a thiazolidinone ring system

Preparation Methods

The synthesis of METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE typically involves multiple steps:

    Formation of the Thiazolidinone Ring: The initial step involves the formation of the thiazolidinone ring. This can be achieved through the reaction of a chloro-phenyl derivative with a thioamide under specific conditions.

    Aldol Condensation: The next step involves an aldol condensation reaction between the thiazolidinone derivative and a benzoic acid derivative. This step is crucial for introducing the benzoic acid moiety into the compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically affects the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the carbonyl groups to alcohols.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

Scientific Research Applications

METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific properties, such as enhanced conductivity or catalytic activity.

    Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This is particularly relevant in its potential anti-inflammatory and antimicrobial activities.

    Receptor Binding: The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

METHYL 4-{[(5E)-3-(3-CHLOROPHENYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOATE can be compared with similar compounds such as:

    3-Chloro-4-hydroxyphenylacetic acid: This compound shares the chloro-phenyl moiety but lacks the thiazolidinone ring, resulting in different chemical properties and biological activities.

    Thiazolidinediones: These compounds also contain the thiazolidinone ring but differ in their substituents, leading to variations in their pharmacological profiles.

Properties

Molecular Formula

C18H12ClNO3S2

Molecular Weight

389.9g/mol

IUPAC Name

methyl 4-[(E)-[3-(3-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate

InChI

InChI=1S/C18H12ClNO3S2/c1-23-17(22)12-7-5-11(6-8-12)9-15-16(21)20(18(24)25-15)14-4-2-3-13(19)10-14/h2-10H,1H3/b15-9+

InChI Key

WGLQHMMPQFKXDR-OQLLNIDSSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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